molecular formula C17H13BrClNO3S B3552253 6-bromo-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide

6-bromo-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No. B3552253
M. Wt: 426.7 g/mol
InChI Key: MYEZAWRASZYWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

6-bromo-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide acts as a selective inhibitor of HDAC6, which is a class IIb HDAC that plays a critical role in the regulation of various cellular processes, including cell migration, protein degradation, and aggresome formation. HDAC6 inhibition by this compound leads to the accumulation of ubiquitinated proteins and the activation of the heat shock response, resulting in the degradation of misfolded proteins and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

6-bromo-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide has several advantages as a research tool, including its high selectivity for HDAC6, its potent anti-inflammatory and anti-tumor effects, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects on other HDAC isoforms.

Future Directions

There are several potential future directions for research on 6-bromo-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide, including the development of more potent and selective HDAC6 inhibitors, the investigation of its effects on other cellular processes, such as autophagy and mitophagy, and the evaluation of its therapeutic potential in clinical trials for various diseases. Additionally, the potential use of this compound as a research tool for the study of HDAC6 and its downstream signaling pathways could lead to the discovery of novel therapeutic targets for various diseases.

Scientific Research Applications

6-bromo-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and are frequently overexpressed in cancer cells. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth.

properties

IUPAC Name

6-bromo-3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO3S/c1-22-10-4-6-13(23-2)12(8-10)20-17(21)16-15(19)11-5-3-9(18)7-14(11)24-16/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEZAWRASZYWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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